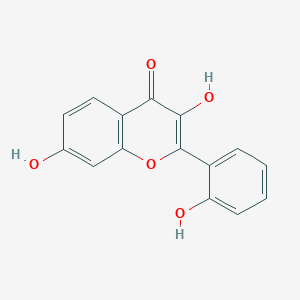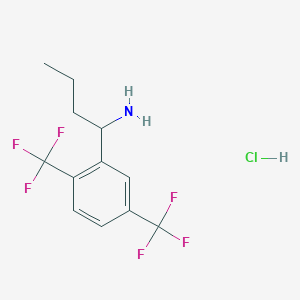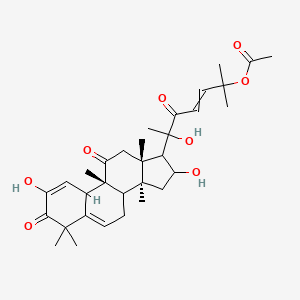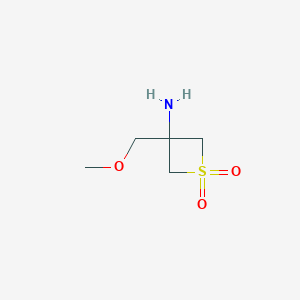
(3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol is a complex organic compound with a unique stereochemistry. This compound is characterized by its tetrahydrofuran ring, which is substituted with benzyloxy and benzyloxymethyl groups, as well as a fluorine atom. The stereochemistry of the compound is defined by the specific spatial arrangement of its substituents, making it an interesting subject for research in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol typically involves multiple steps, starting from simpler precursors. One common approach is the protection of hydroxyl groups followed by the introduction of the benzyloxy and benzyloxymethyl groups. The fluorine atom is usually introduced via a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler tetrahydrofuran derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while reduction can produce simpler tetrahydrofuran compounds.
Aplicaciones Científicas De Investigación
(3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme-substrate interactions and stereochemical effects in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol exerts its effects is largely dependent on its interactions with other molecules. The benzyloxy and benzyloxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity for various molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S,5S,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)oxan-2-one: This compound shares similar benzyloxy and benzyloxymethyl groups but differs in its ring structure and stereochemistry.
(3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol: Another similar compound with a different ring system and additional benzyloxy groups.
Uniqueness
The uniqueness of (3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol lies in its specific stereochemistry and the presence of a fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C19H21FO4 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(3S,4R,5R)-3-fluoro-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C19H21FO4/c20-17-18(23-12-15-9-5-2-6-10-15)16(24-19(17)21)13-22-11-14-7-3-1-4-8-14/h1-10,16-19,21H,11-13H2/t16-,17+,18-,19?/m1/s1 |
Clave InChI |
DCERREAFHCWURR-MHYDHLEJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)F)OCC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)F)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B14802003.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
![ethyl 2-[(1E)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]pentanoate](/img/structure/B14802005.png)
![(1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride](/img/structure/B14802008.png)

![(5Z)-5-[[4-(Acetyloxy)-3,5-difluorophenyl]methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one](/img/structure/B14802016.png)


![benzhydryl (3R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802041.png)
![[(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14802042.png)




